molecular formula C9H8F2O4 B569042 2,4-Difluoro-3,5-dimethoxybenzoic acid CAS No. 1003709-80-5

2,4-Difluoro-3,5-dimethoxybenzoic acid

Cat. No.: B569042
CAS No.: 1003709-80-5
M. Wt: 218.156
InChI Key: LLRUPRYHYIFLJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic acid has been reported in several studies . It is synthesized from the commercially available 2,4-difluoro-3-chlorobenzoic acid in excellent yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

Scientific Research Applications

Photosensitive Protecting Groups

2,4-Difluoro-3,5-dimethoxybenzoic acid has been studied for its utility as a photosensitive protecting group in synthetic chemistry. The use of photosensitive protecting groups, including 2-nitrobenzyl, 3-nitrophenyl, and others, has shown significant promise in facilitating complex synthetic reactions that are light-activated. Such groups are pivotal in the development of photoresponsive materials, offering a controlled approach to the activation or release of functional molecules in response to specific wavelengths of light (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity Analysis

In the study of antioxidants, this compound could potentially serve as a reference compound or reactant within various assays designed to determine antioxidant activity. The critical assessment of antioxidant assays, including those based on hydrogen atom transfer and electron transfer, underlines the importance of accurate and diverse methods in evaluating the antioxidant capacity of compounds. Such studies are crucial for understanding the antioxidant properties of natural and synthetic molecules, which can contribute to food preservation, pharmaceuticals, and the mitigation of oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Environmental and Toxicological Studies

The environmental fate and toxicological effects of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively reviewed, providing insights into the impact of chemical pollutants on ecosystems and human health. Such research emphasizes the importance of understanding the behavior, degradation, and potential toxicity of chemical agents in the environment. The findings from these studies can inform safety guidelines, regulatory policies, and environmental conservation efforts, highlighting the relevance of chemical research in public health and environmental protection (Zuanazzi, Ghisi, & Oliveira, 2020).

Mechanism of Action

Target of Action

It is often used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds . The targets in these reactions are typically carbon atoms in organic molecules .

Mode of Action

It can be inferred from its use in suzuki–miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with a halide or pseudohalide . The 2,4-Difluoro-3,5-dimethoxybenzoic acid may act as a source of the organoboron compound or the halide .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These compounds could potentially influence numerous biochemical pathways, depending on their specific structures and properties .

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This could potentially lead to the synthesis of a wide variety of organic compounds, each with its own potential effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s participation in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the specific reaction conditions . Additionally, the compound’s safety data sheet indicates that it should be prevented from entering drains, suggesting that its stability and efficacy could be affected by exposure to certain environmental conditions .

Biochemical Analysis

Biochemical Properties

2,4-Difluoro-3,5-dimethoxybenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a biochemical reagent in proteomics research. The compound’s interactions with biomolecules are primarily based on its structural features, which allow it to bind to specific sites on enzymes and proteins, thereby influencing their activity. For example, it can act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, resulting in the upregulation or downregulation of specific genes. These changes can have significant impacts on cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. For example, it can inhibit or activate enzymes involved in energy production, leading to changes in the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the mitochondria, where it can influence energy production and other mitochondrial processes .

Properties

IUPAC Name

2,4-difluoro-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRUPRYHYIFLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662786
Record name 2,4-Difluoro-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003709-80-5
Record name 2,4-Difluoro-3,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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